molecular formula C25H27NO6S B4014662 N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide

N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide

Cat. No. B4014662
M. Wt: 469.6 g/mol
InChI Key: NCHHQSUQYVFWCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds involves strategic chemical reactions that aim to efficiently build the molecule's intricate structure. A study on the synthesis of homological series of N-alkylated naphthalene diimides (NDIs) highlights the importance of selecting appropriate reactants and conditions to achieve the desired molecular architecture and properties. NDIs, for example, demonstrate potential in organic electronics due to their n-type carrier mobility (Dorota Chlebosz et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds like N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide is crucial for their physical and chemical properties. For instance, the structure-activity relationships of thiophene derivatives were reviewed, indicating that the molecular architecture significantly influences their therapeutic properties and biological activity (G. Drehsen & J. Engel, 1983).

Chemical Reactions and Properties

Chemical reactions involving naphthoquinone derivatives, like the one described in the compound of interest, often involve redox processes due to their quinone structure. These reactions play a significant role in the compound's biological activity and its potential use in medicinal chemistry (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The systematic study of a series of N-alkylated naphthalene diimides (NDIs) showed specific trends in solubility and crystal morphology, which are essential for their application in organic electronics and photovoltaics (Dorota Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, photostability, and electrochemical behavior, determine the compound's suitability for various applications. Research on phthalocyanine and naphthalocyanine derivatives as corrosion inhibitors demonstrates the importance of understanding these properties for developing materials with specific functionalities (C. Verma et al., 2021).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6S/c1-4-32-20-7-5-16(6-8-20)21-12-18(25(27)26-19-9-10-33(28,29)15-19)11-17-13-23(30-2)24(31-3)14-22(17)21/h5-8,11-14,19H,4,9-10,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHHQSUQYVFWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4CCS(=O)(=O)C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide
Reactant of Route 3
N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide
Reactant of Route 4
N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide
Reactant of Route 5
N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide
Reactant of Route 6
N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide

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